molecular formula C9H17ClOSn B14639814 CID 71364996

CID 71364996

Cat. No.: B14639814
M. Wt: 295.39 g/mol
InChI Key: CBALWERFOLYNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71364996 is a chemical compound cataloged in the PubChem database. Compounds with similar PubChem identifiers (e.g., CID 10153267, CID 101283546) and shared functional or structural characteristics can provide a framework for extrapolation. For instance, CID 10153267 (3-O-caffeoyl betulin) is a betulin-derived inhibitor with demonstrated substrate specificity in enzymatic studies , while CID 101283546 (oscillatoxin D) is a marine-derived toxin with a polycyclic ether backbone . These examples highlight the importance of structural motifs in defining biological activity—a principle that likely applies to this compound.

Properties

Molecular Formula

C9H17ClOSn

Molecular Weight

295.39 g/mol

InChI

InChI=1S/C9H17ClO.Sn/c1-4-9(5-2,6-7-10)8(3)11;/h4-7H2,1-3H3;

InChI Key

CBALWERFOLYNJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCl)C(=O)C.[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71364996 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions carried out in specialized reactors. These methods are designed to optimize the efficiency and cost-effectiveness of the production process while ensuring the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 71364996 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products may include derivatives of the original compound with enhanced or modified properties.

Scientific Research Applications

CID 71364996 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound has potential applications in drug development and therapeutic interventions. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 71364996 involves its interaction with specific molecular targets and pathways within biological systems. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The evidence highlights compounds with steroidal, triterpenoid, and polycyclic ether backbones as critical for substrate specificity or inhibitory activity. For example:

  • Betulin derivatives (e.g., CID 72326, CID 64971) feature a lupane skeleton modified with hydroxyl or carboxylic acid groups, which enhance interactions with hydrophobic enzyme pockets .
  • Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share a polycyclic ether core with methyl or hydroxyl substitutions that influence membrane permeability and toxicity .

A hypothetical comparison table for CID 71364996, assuming structural similarity to these classes, might include:

Property This compound (Hypothetical) 3-O-Caffeoyl Betulin (CID 10153267) Oscillatoxin D (CID 101283546)
Core Structure Undetermined Lupane triterpenoid + caffeoyl moiety Polycyclic ether
Key Functional Groups N/A Hydroxyl, ester Methyl, hydroxyl
Molecular Weight (g/mol) N/A 598.8 ~800 (estimated)
Biological Activity N/A Inhibits bile acid transporters Cytotoxic

Note: Data for this compound is speculative due to absence in evidence.

Pharmacokinetic and Physicochemical Properties

provides parameters for evaluating drug-likeness (e.g., LogP, solubility, bioavailability). For example:

  • CID 53216313 (a boronic acid derivative) has a LogP of 2.15 (XLOGP3) and solubility of 0.24 mg/mL, indicating moderate lipophilicity and aqueous stability .

If this compound belongs to a similar class, its pharmacokinetic profile might align with these trends.

Mechanistic and Functional Insights

Substrate Specificity and Enzyme Interactions

Studies on bile acid transporters (e.g., inhibition by CID 10153267) emphasize the role of hydrophobic interactions and hydrogen bonding . For oscillatoxins, steric effects from methyl groups modulate binding to ion channels . These mechanisms suggest that this compound’s activity (if analogous) would depend on its substitution patterns and stereochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.